molecular formula C14H16N2O2 B5798720 4-(2-Oxo-2-piperidin-1-ylethoxy)benzonitrile

4-(2-Oxo-2-piperidin-1-ylethoxy)benzonitrile

Cat. No.: B5798720
M. Wt: 244.29 g/mol
InChI Key: WNQQMNQWBUUFMJ-UHFFFAOYSA-N
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Description

4-(2-Oxo-2-piperidin-1-ylethoxy)benzonitrile: is an organic compound with the molecular formula C14H16N2O2 It is characterized by the presence of a piperidine ring, a benzonitrile group, and an oxo-ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxo-2-piperidin-1-ylethoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-chloro-1-(piperidin-1-yl)ethanone under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzonitrile is replaced by the 2-oxo-2-piperidin-1-ylethoxy group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The benzonitrile group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the nitrile group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-Oxo-2-piperidin-1-ylethoxy)benzonitrile is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The piperidine ring is a common motif in many bioactive molecules, making this compound a valuable intermediate in the synthesis of pharmaceuticals.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 4-(2-Oxo-2-piperidin-1-ylethoxy)benzonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Molecular Targets and Pathways:

    Receptors: The compound may bind to neurotransmitter receptors, affecting signal transduction pathways.

    Enzymes: It can inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

    4-(2-Oxo-2-morpholin-1-ylethoxy)benzonitrile: Similar structure but with a morpholine ring instead of a piperidine ring.

    4-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzonitrile: Contains a pyrrolidine ring instead of a piperidine ring.

    4-(2-Oxo-2-piperazin-1-ylethoxy)benzonitrile: Features a piperazine ring in place of the piperidine ring.

Uniqueness: 4-(2-Oxo-2-piperidin-1-ylethoxy)benzonitrile is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The combination of the nitrile group and the piperidine ring makes it a versatile intermediate for various applications in research and industry.

Properties

IUPAC Name

4-(2-oxo-2-piperidin-1-ylethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-10-12-4-6-13(7-5-12)18-11-14(17)16-8-2-1-3-9-16/h4-7H,1-3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQQMNQWBUUFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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